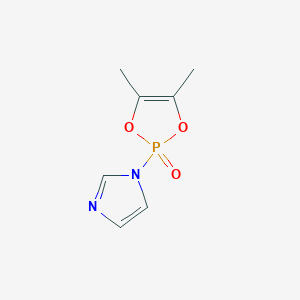
2-(1H-Imidazol-1-yl)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phosphoryl group attached to the imidazole ring through a dimethylethenylenedioxy linkage. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions and cycloaddition reactions. For instance, the [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines catalyzed by zinc chloride provides multisubstituted imidazoles under mild conditions . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, zinc chloride for cycloaddition, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It can also interact with cellular membranes, altering their permeability and affecting cellular processes . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,2-Dimethylimidazole
- 1,3-Dimethylimidazole
- 2-Methylimidazole
- 4-Nitroimidazole
Uniqueness
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole is unique due to its specific phosphoryl group attachment, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
57648-76-7 |
|---|---|
Molecular Formula |
C7H9N2O3P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
2-imidazol-1-yl-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H9N2O3P/c1-6-7(2)12-13(10,11-6)9-4-3-8-5-9/h3-5H,1-2H3 |
InChI Key |
XTSDWAKWBYCFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(=O)(O1)N2C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















